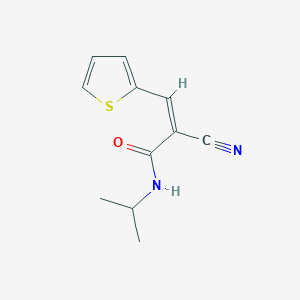![molecular formula C23H26N2O3 B2650900 6-Ethyl-4-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]chromen-2-one CAS No. 902034-05-3](/img/structure/B2650900.png)
6-Ethyl-4-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound appears to contain a chromen-2-one core, which is a common structure in many bioactive compounds . It also contains a piperazine ring, which is a common structural motif found in pharmaceuticals due to its ability to positively modulate the pharmacokinetic properties of a drug substance .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as High-Resolution Mass Spectrometry (HRMS), Infrared Spectroscopy (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy .Wissenschaftliche Forschungsanwendungen
Radioligand Application in PET Studies
The compound's structural analogs, notably those with modifications on the piperazine and methoxyphenyl groups, have been extensively studied for their potential as radioligands in PET studies. These studies aim to visualize and quantify the distribution of certain receptors in the human brain, offering insights into various psychiatric and neurological disorders.
Understanding 5-HT1A Receptor Distribution : Analog compounds, such as WAY-100635, have been labeled with carbon-11 to study the 5-HT1A receptors in the living human brain via PET. These studies offer exquisite delineation of 5-HT1A receptors, providing a foundation for understanding receptor distribution in relation to psychiatric and neurological disorders (Pike et al., 1996). Another study utilizing [O-methyl-11C]WAY-100635 demonstrated its rapid metabolism into more polar compounds, emphasizing the need for understanding the metabolic pathways of such radioligands to enhance PET imaging accuracy (Osman et al., 1996).
Metabolism and Pharmacokinetics : Research has indicated that analogs of the compound are highly metabolized, with studies identifying various metabolites in human urine. Understanding these metabolic pathways is crucial for developing more effective and specific radioligands for PET imaging (Balani et al., 1995).
Pharmacological Studies
The compound and its analogs have been studied for their pharmacological effects, particularly in the context of receptor binding and the potential for treating various diseases.
Receptor Binding and Drug Development : Studies involving similar compounds have explored their binding potential to specific receptors, such as the 5-HT1A receptor, highlighting their potential in drug development for treating anxiety, depression, and other disorders (Rabiner et al., 2002).
Exploring New Psychoactive Substances : Research into the prevalence and effects of new psychoactive substances, including various piperazines, sheds light on changing patterns of drug use and emphasizes the need for including such compounds in screening procedures for clinical and forensic toxicology (Rust et al., 2012).
Eigenschaften
IUPAC Name |
6-ethyl-4-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O3/c1-3-17-8-9-21-19(14-17)18(15-23(26)28-21)16-24-10-12-25(13-11-24)20-6-4-5-7-22(20)27-2/h4-9,14-15H,3,10-13,16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSSRPVKMWCMFPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)OC(=O)C=C2CN3CCN(CC3)C4=CC=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Ethyl-4-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]chromen-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

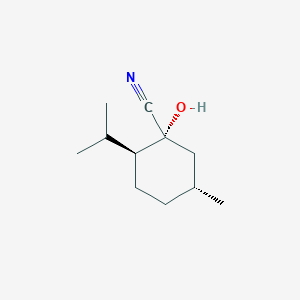


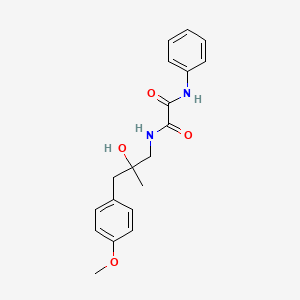
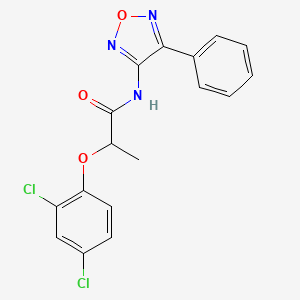
![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonamide](/img/structure/B2650826.png)
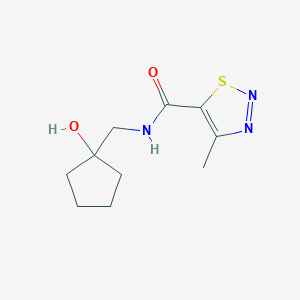
![2-(4-acetylpiperazin-1-yl)-2-oxo-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide](/img/structure/B2650831.png)
![2-[(1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl)thio]-N-(2-ethoxyphenyl)acetamide](/img/structure/B2650832.png)
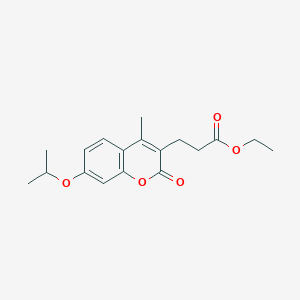
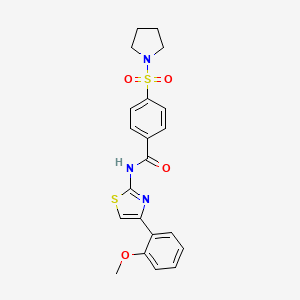
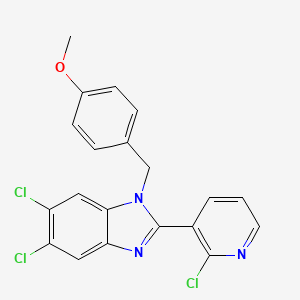
amine](/img/structure/B2650837.png)
